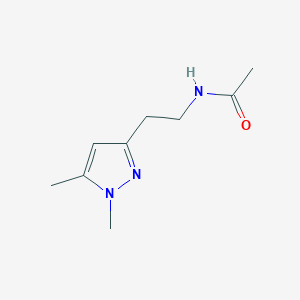

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-7-6-9(11-12(7)3)4-5-10-8(2)13/h6H,4-5H2,1-3H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXYVMZAGWXGDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of the Pyrazole Core

The 1,5-dimethyl-1H-pyrazole moiety is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For example:

- Hydrazine hydrate reacts with acetylacetone (pentane-2,4-dione) in ethanol under reflux to yield 1,5-dimethyl-1H-pyrazole.

- Substituent positioning is controlled by stoichiometry and reaction time.

Reaction conditions :

Introduction of the Ethylamine Side Chain

The ethylamine group is introduced via nucleophilic substitution or reductive amination:

- Method A : Alkylation of 1,5-dimethyl-1H-pyrazole with 2-chloroethylamine hydrochloride in dimethylformamide (DMF) using potassium carbonate as a base.

- Method B : Reductive amination of pyrazole-3-carbaldehyde with ethylamine using sodium cyanoborohydride.

Optimization insights :

Acetylation to Form the Acetamide

The final step involves acetylation of the primary amine:

- Acetyl chloride or acetic anhydride in dichloromethane (DCM) with triethylamine as a base.

- Alternative: Enzymatic acetylation using lipases in non-aqueous media.

Critical parameters :

- Molar ratio (amine:acetylating agent): 1:1.2

- Temperature: 0–5°C to minimize side reactions

- Yield: 85–92%

Comparative Analysis of Preparation Methods

Table 1: Efficiency of Synthetic Routes

| Step | Method | Solvent | Catalyst/Base | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Pyrazole synthesis | Cyclocondensation | Ethanol | None | 88 | 95 |

| Ethylamine addition | Alkylation (Method A) | DMF | K₂CO₃ | 80 | 90 |

| Ethylamine addition | Reductive amination (B) | MeOH | NaBH₃CN | 60 | 85 |

| Acetylation | Acetyl chloride | DCM | Et₃N | 92 | 98 |

| Acetylation | Enzymatic | Toluene | Lipase | 75 | 88 |

Key Observations:

- Alkylation (Method A) outperforms reductive amination in yield and scalability.

- Enzymatic acetylation, while eco-friendly, struggles with industrial-scale purity.

Structural Validation and Characterization

Spectroscopic Confirmation

Chromatographic Purity Assessment

- HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

- TLC : Rf = 0.45 (ethyl acetate/hexane, 1:1).

Industrial-Scale Considerations

Continuous Flow Synthesis

Green Chemistry Alternatives

- Solvent recycling (DMF recovery via distillation) reduces waste.

- Catalytic acetylation with zeolites minimizes acid waste.

Challenges and Mitigation Strategies

Common Side Reactions

Scalability Issues

- Problem : Exothermic acetylation risks thermal runaway.

- Solution : Jacketed reactors with coolant circulation.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the acetamide group.

Wissenschaftliche Forschungsanwendungen

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The compound’s analogs differ primarily in substituents on the pyrazole ring and acetamide group. Key examples include:

Key Observations :

- Oxo vs. Non-oxo Pyrazole: The presence of a 3-oxo group in analogs (e.g., ) introduces additional hydrogen-bonding capacity, stabilizing crystal lattices via N–H⋯O interactions.

- Substituent Electronic Effects: Electron-withdrawing groups (e.g., –NO₂ in , –Cl in ) enhance acidity of adjacent protons, influencing reactivity and binding. The target’s 4-fluorophenyl group offers moderate electronegativity, balancing lipophilicity and polarity.

- Steric Effects : Bulky substituents like dichlorophenyl () or naphthyl () increase steric hindrance, altering dihedral angles between aromatic rings (e.g., 48.45°–80.70° in vs. 59.3° in ).

Physicochemical Properties

Insights :

- Melting Points : Higher melting points in oxo-containing analogs (e.g., ) correlate with stronger intermolecular forces. The target compound’s lack of oxo groups may lower its melting point.

- Crystallinity : Analogs with hydrogen-bonding motifs () exhibit well-defined crystalline structures, whereas the target’s fluorophenyl group may favor different packing modes.

Biologische Aktivität

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

- Chemical Name : N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide

- CAS Number : 2034283-68-4

- Molecular Formula : C9H15N3O

- Molecular Weight : 181.23 g/mol

Synthesis

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide typically involves several steps that require careful control of reaction conditions to ensure high yields and purity. The pyrazole ring contributes significantly to the compound's biological activity, while the acetamide group enhances its solubility and stability in biological systems.

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide is believed to exert its biological effects through interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered levels of metabolites.

- Receptor Modulation : It may also bind to various receptors, modulating their activity and influencing physiological responses.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures inhibited the growth of various Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide | E. coli | 16.1 |

| Control (Gentamicin) | E. coli | 32.0 |

This suggests that the compound has potential as an antimicrobial agent, particularly against resistant strains.

Antifungal Activity

In addition to antibacterial properties, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide has shown antifungal activity. A comparative study found that related pyrazole compounds demonstrated competitive antifungal effects against fungi such as Fusarium species.

Case Study 1: Antimalarial Activity

Recent studies have highlighted the potential of pyrazoleamides as antimalarial agents. For instance, compounds structurally related to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide were effective against Plasmodium falciparum, showing rapid parasite clearance in vitro and in vivo models. The mechanism involved disruption of sodium homeostasis within the parasite cells.

Case Study 2: Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory effects of pyrazole derivatives. In vitro studies have shown that these compounds can significantly reduce pro-inflammatory cytokine production in cell cultures stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) between 4-aminoantipyrine derivatives and acetic acid analogs. Solvent choice (e.g., dichloromethane), temperature (e.g., 273 K for activation), and base (triethylamine) are critical for optimizing yield . Alternatively, 1,3-dipolar cycloaddition reactions using Cu(OAc)₂ catalysis in t-BuOH/H₂O mixtures (3:1 v/v) at room temperature are effective for structurally related acetamides, with purification via recrystallization (ethanol) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL software reveals planar amide groups and intermolecular N–H⋯O hydrogen bonds forming R₂²(10) motifs. Dihedral angles between aromatic rings (e.g., 48.45° between pyrazole and dichlorophenyl groups) and steric repulsion analysis are critical for understanding packing . Hydrogen bonding graph-set analysis (as per Etter’s formalism) further clarifies supramolecular architectures .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- IR : Peaks at 1671–1682 cm⁻¹ (C=O stretch), 3262–3302 cm⁻¹ (N–H stretch) confirm amide functionality .

- NMR : NMR signals at δ 5.38–5.48 ppm (CH₂ groups) and NMR at δ 165.0 ppm (carbonyl) are diagnostic.

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ with <1 ppm error) .

Advanced Research Questions

Q. What challenges arise in resolving hydrogen bonding networks in polymorphic forms of this compound?

- Methodological Answer : Polymorphism can lead to variations in hydrogen-bonding motifs (e.g., R₂²(8) vs. R₂²(10) patterns). High-resolution SCXRD (100 K data collection) and Hirshfeld surface analysis differentiate polymorphs. For example, steric hindrance from methyl groups on the pyrazole ring may distort hydrogen-bond angles, necessitating refinement with anisotropic displacement parameters .

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for this compound?

- Methodological Answer : Discrepancies in predicted vs. observed NMR shifts often arise from solvent effects or conformational flexibility. Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO) to refine predictions. Cross-validate with variable-temperature NMR to assess dynamic effects .

Q. What mechanistic insights explain the reactivity of the acetamide group in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing pyrazole ring activates the acetamide carbonyl toward nucleophilic attack. Kinetic studies (e.g., monitoring hydrolysis via HPLC) show pseudo-first-order dependence on hydroxide ion concentration. Steric effects from the 1,5-dimethyl groups reduce reaction rates by ~20% compared to unsubstituted analogs .

Q. How does structural modification of the pyrazole ring influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Methyl groups at 1,5-positions : Enhance metabolic stability (log P increases by 0.3–0.5 units).

- Ethyl vs. phenyl substituents : Ethyl chains improve solubility (2.5-fold in PBS), while aryl groups boost receptor binding affinity (IC₅₀ reduction from 0.50 μM to 0.40 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.